Lauroyl chloride

Description

Properties

IUPAC Name |

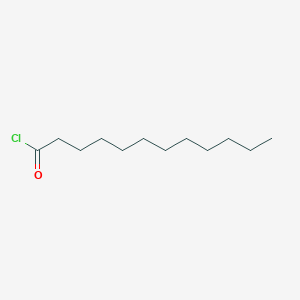

dodecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGIJDNPUZEBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044368 | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

145 °C @ 18 MM HG | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE LIQUID | |

CAS No. |

112-16-3 | |

| Record name | Dodecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-17 °C | |

| Record name | DODECANOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Lauroyl Chloride (CAS: 112-16-3)

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride, also identified by its CAS number 112-16-3 and IUPAC name dodecanoyl chloride, is a highly versatile and reactive acyl chloride.[1][2][3] Derived from lauric acid, a saturated fatty acid abundant in natural sources like coconut and palm kernel oil, this compound serves as a critical intermediate in a wide array of chemical syntheses.[4] Its long twelve-carbon aliphatic chain imparts significant hydrophobic properties, making it an essential building block in the production of surfactants, emulsifiers, and various specialty chemicals.[1][2]

This technical guide provides a comprehensive overview of the core properties, reactivity, experimental protocols, and safety information for this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[1][5][6] Its physical and chemical properties are summarized in the table below, reflecting its nature as a fatty acyl chloride.

| Property | Value | Source(s) |

| CAS Number | 112-16-3 | [2] |

| Molecular Formula | C₁₂H₂₃ClO | [1][2][3] |

| Molecular Weight | 218.76 g/mol | [2] |

| Appearance | Colorless to pale yellow, clear liquid | [1][2][5][7] |

| Odor | Pungent, hydrochloric acid-like | [1][5][8] |

| Density | 0.946 g/mL at 25 °C | [2][8] |

| Melting Point | -17 °C to -13 °C | [2][9][10] |

| Boiling Point | 134-137 °C at 11 mmHg | [2][8] |

| Flash Point | 140 °C (284 °F) - closed cup | [9] |

| Refractive Index | n20/D 1.445 | [6] |

| Solubility | Soluble in organic solvents like ether, chloroform, ethanol, and methanol.[1][8] Insoluble and reacts with water.[1][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral properties are outlined below.

| Spectral Data Type | Key Features and References |

| ¹H NMR | Spectra available in databases like SDBS and ChemicalBook.[11] A representative spectrum shows signals at δ: 2.86 (t, 2H), 1.67–1.74 (m, 2H), 1.23–1.36 (m, 16H), 0.86 (t, 3H) in CDCl₃.[12] |

| ¹³C NMR | Spectrum data is available from spectral databases. |

| Infrared (IR) | IR spectra are available in the Sadtler Research Laboratories Prism Collection.[3][6] The spectrum conforms to the structure.[13] |

| Mass Spectrometry (MS) | GC-MS data is available from the NIST Mass Spectrometry Data Center.[3] |

Reactivity and Applications

The high reactivity of the acyl chloride functional group makes this compound a valuable reagent in organic synthesis. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[5]

Key Reactions:

-

Hydrolysis: Reacts vigorously with water to form lauric acid and corrosive hydrogen chloride (HCl) gas.[1][5]

-

Alcoholysis: Reacts with alcohols to form laurate esters. This reaction is fundamental in synthesizing plasticizers and fragrance components.[5]

-

Aminolysis: Reacts with primary and secondary amines to form lauryl amides. This is a key step in the synthesis of surfactants and active pharmaceutical ingredients (APIs).[2][5]

Primary Applications:

-

Surfactants and Detergents: It is a primary precursor for mild surfactants like sodium lauroyl glutamate, used extensively in personal care products such as facial cleansers and shampoos.[4]

-

Pharmaceutical Synthesis: Used as an acylating agent in the synthesis of various pharmaceuticals and APIs.[2]

-

Organic Synthesis: Serves as a versatile intermediate for producing esters, amides, and other derivatives.[1] It can be used to prepare laurone (a ketone) and undecyl isocyanate via a Curtius rearrangement.[8]

-

Polymer and Materials Science: Employed for the chemical modification of materials like nanocellulose to improve their dispersibility in polymer composites.[7][8]

Experimental Protocols

Due to its reactivity, particularly with moisture, all reactions involving this compound should be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[14]

Synthesis of this compound from Lauric Acid

A common laboratory and industrial method for preparing this compound is the reaction of lauric acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (B1210022).[9][15][16]

Methodology (Thionyl Chloride Route):

-

Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[15][17]

-

Reaction: Lauric acid is added to the flask. Thionyl chloride (in slight excess) is added dropwise to the lauric acid.[9]

-

Heating: The mixture is gently heated (e.g., to 75°C) and stirred for approximately 2 hours. The temperature is then raised (e.g., to 90°C) and the mixture is refluxed for an additional 2 hours to ensure the reaction goes to completion.[9] The reaction evolves sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which must be vented into a proper scrubbing system.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[9] The remaining crude product is then purified by vacuum distillation, collecting the fraction boiling at the appropriate temperature (e.g., 146-150°C at 2.13-2.27 kPa).[9] The yield is typically high, around 80-87%.[9][15]

Synthesis of N-Aryl/Alkyl Amides (Schotten-Baumann Reaction)

The acylation of an amine with this compound is a classic example of the Schotten-Baumann reaction, which is widely used in pharmaceutical and organic synthesis.[18]

Methodology:

-

Setup: A stirring solution of the desired primary or secondary amine is prepared in an aprotic solvent like dichloromethane (B109758) (DCM) in a round-bottomed flask.[18]

-

Base Addition: An equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is added to the amine solution to act as an HCl scavenger.[18]

-

Acylation: The solution is often cooled (e.g., to 0°C). This compound (1-1.2 equivalents) is then added dropwise to the stirring mixture.[18]

-

Reaction: The reaction is stirred, allowing it to warm to room temperature, and is monitored for completion (typically 1-16 hours) using a suitable technique like Thin Layer Chromatography (TLC).[18]

-

Work-up and Purification: The reaction is quenched by adding water. The organic layer is separated, washed (e.g., with dilute acid, then brine), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.[5]

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |

| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[3] |

Handling and Storage Recommendations

-

Handling: Always handle this compound in a well-ventilated fume hood.[5] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (acid-resistant), safety goggles or a face shield, and a lab coat.[5] Avoid inhalation of vapors and any contact with skin or eyes.[5] In case of accidental contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[19]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[5][8] The product is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen).[4][6] Containers must be kept tightly closed to prevent hydrolysis from atmospheric moisture.[4][19] Store in a corrosive-resistant container.

References

- 1. CAS 112-16-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. leapchem.com [leapchem.com]

- 5. This compound CAS 112-16-3 LC - Buy this compound, 112-16-3, LC Product on Boss Chemical [bosschemical.com]

- 6. Page loading... [guidechem.com]

- 7. Cas 112-16-3,this compound | lookchem [lookchem.com]

- 8. This compound | 112-16-3 [chemicalbook.com]

- 9. This compound synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 10. 112-16-3 this compound AKSci S171 [aksci.com]

- 11. This compound(112-16-3) 1H NMR spectrum [chemicalbook.com]

- 12. CN1995003A - Chemical synthesis method for undecanoyl chloride and this compound - Google Patents [patents.google.com]

- 13. 112-16-3 CAS | this compound | Acid Halides | Article No. 4451G [lobachemie.com]

- 14. rsc.org [rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Method for synthesizing this compound through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 17. orgsyn.org [orgsyn.org]

- 18. Amide Synthesis [fishersci.it]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

Synthesis of Lauroyl Chloride from Lauric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing lauroyl chloride from lauric acid. This compound, the acyl chloride derivative of lauric acid, is a critical intermediate in the synthesis of various pharmaceuticals, surfactants, and other fine chemicals.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and experimental workflows.

Overview of Synthetic Methods

The conversion of lauric acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using a variety of chlorinating agents. The most common and industrially relevant methods employ thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), or oxalyl chloride ((COCl)₂).[3][4][5] Each method offers distinct advantages and disadvantages concerning yield, purity, reaction conditions, and safety considerations.

Synthesis via Thionyl Chloride

The reaction of lauric acid with thionyl chloride is a widely used and effective method for producing this compound.[6][7] The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification.[8]

Reaction Pathway and Mechanism

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.[8][9][10]

Caption: Reaction scheme for the synthesis of this compound using thionyl chloride.

Experimental Protocol

A representative experimental protocol for the synthesis of this compound using thionyl chloride is as follows:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place 40g of lauric acid.[7]

-

Reaction Initiation: Heat the flask to between 50°C and 70°C to melt the lauric acid and begin stirring.[7]

-

Addition of Thionyl Chloride: Slowly add 95g of thionyl chloride over a period of 1 hour.[7]

-

Reflux: After the addition is complete, raise the temperature to between 70°C and 80°C and reflux the mixture for 5 hours.[7]

-

Purification: After the reaction is complete, remove any solvent (if used) by distillation under atmospheric pressure. The crude this compound is then purified by vacuum distillation, collecting the fraction at 122°C/8mmHg.[7] An alternative purification involves distillation through a 12-inch Vigreux column.[11][12]

Quantitative Data

| Parameter | Value | Reference |

| Yield | ~80-87% | [6][11] |

| Boiling Point | 134-137°C / 11 mmHg | [6] |

| 146-150°C / 2.13-2.27 kPa | [6] | |

| 122°C / 8 mmHg | [7] | |

| Melting Point | -17°C | [6] |

| Density | 0.946 g/cm³ | [6] |

| Refractive Index | 1.444-1.446 | [6] |

Synthesis via Phosgene

Phosgene is another effective reagent for the synthesis of this compound. This method is often employed in industrial settings.[3] The use of phosgene requires stringent safety precautions due to its high toxicity.

Reaction Pathway

The reaction of lauric acid with phosgene produces this compound, carbon dioxide, and hydrogen chloride. Catalysts such as N,N-dimethylformamide (DMF), imidazole (B134444), or 2-methyl imidazole are often used to facilitate the reaction.[13][14][15][16]

Caption: Reaction scheme for the phosgene-mediated synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis of this compound using phosgene is as follows:

-

Preparation: Charge a reaction vessel with 200g (1.0 mol) of lauric acid and a catalytic amount (2.0 mol%) of imidazole or 2-methyl imidazole.[13][16]

-

Heating: Heat the mixture with stirring to 90°C and maintain for 1 hour.[13][16]

-

Phosgene Addition: Introduce gaseous phosgene below the surface of the liquid at a rate that maintains a gentle reflux. The reaction temperature is generally maintained between 80-100°C.[13][16]

-

Reaction Monitoring: Continue the addition of phosgene until the evolution of hydrogen chloride ceases.[13][16]

-

Completion and Purification: Stop the phosgene feed and maintain the reaction mixture at 85-95°C until the evolution of carbon dioxide ceases (30-60 minutes). Purge the mixture with dry nitrogen at 90°C for 2 hours to remove dissolved phosgene. The product is then distilled at 10 mmHg.[13][16]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 91-94.5% | [13][16] |

| Purity | 99.1 area % | [15] |

| Reaction Temperature | 80-100°C | [13][16] |

| Catalyst Loading | 2.0 mol% (imidazole) | [13][16] |

Synthesis via Oxalyl Chloride and Other Reagents

Oxalyl chloride is a milder and more selective reagent for the preparation of acid chlorides compared to thionyl chloride.[17][18] It is particularly useful for substrates that are sensitive to the harsh conditions of other methods. The byproducts of the reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies workup.[17] Another method involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, which serves as a safer solid source of phosgene.[4]

Experimental Workflow

The general workflow for synthesizing this compound is applicable across the different methods and involves reaction setup, the reaction itself, and subsequent purification.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data for Bis(trichloromethyl) Carbonate Method

| Parameter | Value | Reference |

| Yield | 85.5-95.0% | [4] |

| Purity | 98.0-99.0% | [4] |

| Reaction Time | 1-20 hours | [4] |

| Reaction Temperature | 35-100°C | [4] |

Comparative Summary of Synthetic Methods

| Method | Chlorinating Agent | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | 80-87%[6][11] | Good | Readily available, gaseous byproducts[8] | Can lead to impurities if not carefully controlled |

| Phosgene | COCl₂ | 91-94.5%[13][16] | High (99.1%)[15] | High yield and purity | Highly toxic, requires specialized handling |

| Bis(trichloromethyl) Carbonate | (Cl₃CO)₂CO | 85.5-95.0%[4] | High (98-99%)[4] | Safer solid phosgene source | More expensive than other reagents |

| Oxalyl Chloride | (COCl)₂ | High | High | Mild conditions, gaseous byproducts[17] | More expensive than thionyl chloride |

Safety Considerations

The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

-

Thionyl Chloride: Corrosive and reacts violently with water. The byproducts, SO₂ and HCl, are toxic and corrosive gases.[6][7]

-

Phosgene: Extremely toxic and can be fatal if inhaled. Strict safety protocols and specialized equipment are mandatory.[3][13]

-

Oxalyl Chloride: Toxic and corrosive. It reacts violently with water.[18]

-

This compound: Corrosive and moisture-sensitive. It will hydrolyze to lauric acid and hydrochloric acid upon contact with water.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Emergency procedures for chemical exposure should be in place.

References

- 1. CAS 112-16-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Method for synthesizing this compound through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN1995003A - Chemical synthesis method for undecanoyl chloride and this compound - Google Patents [patents.google.com]

- 5. pjoes.com [pjoes.com]

- 6. This compound synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. This compound | 112-16-3 [chemicalbook.com]

- 17. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 18. Oxalyl Chloride [commonorganicchemistry.com]

An In-depth Technical Guide to the Nucleophilic Acyl Substitution of Lauroyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic acyl substitution mechanism of lauroyl chloride. It includes detailed experimental protocols, quantitative data, and visual representations of the core concepts and workflows to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound, also known as dodecanoyl chloride, is a highly reactive acyl chloride that serves as a versatile reagent in organic synthesis.[1][2][3] Its structure, featuring a twelve-carbon aliphatic chain attached to a reactive acyl chloride group, makes it a key intermediate for the introduction of the lauroyl group into various molecules. This modification is particularly relevant in drug development for modulating the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients.

The core reactivity of this compound is governed by the electrophilic nature of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This guide delves into the mechanism of this fundamental reaction and provides practical insights into its application.

The Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

This mechanism is consistent across a variety of nucleophiles, including water (hydrolysis), alcohols (alcoholysis), amines (aminolysis), and carboxylates.

Quantitative Data Summary

The following tables summarize quantitative data for various nucleophilic acyl substitution reactions of this compound.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Lauric Acid | Thionyl Chloride | - | 90 | 2 | ~80 | - | [4] |

| Lauric Acid | Bis(trichloromethyl) carbonate | Chloroform | 35-40 | 20 | 92.5 | 98.5 | [5] |

| Lauric Acid | Phosgene (B1210022) | Toluene | 130 | 5 | - | - | [6] |

Table 2: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Triethylamine (B128534) | Laurone | Anhydrous Ether | - | Room Temp | 12-24 | 54-63 | [7] |

| Glycine (B1666218) | Lauroyl-glycine | Water | NaOH | 30-55 | 2-3 | - | [8] |

| Sodium Lauroyl Glycinate | N-lauroyl glycenic lauric anhydride | Dichloromethane | - | 25 | 12 | - | [9] |

Note: The reaction with triethylamine leads to the formation of laurone via a ketene (B1206846) intermediate, which is a subsequent reaction after an initial interaction with the acyl chloride.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound from Lauric Acid

Procedure:

-

To a reaction vessel, add lauric acid (1.0 mol) and a catalytic amount of imidazole (B134444) (2.0 mol%).

-

Heat the mixture with stirring to 90°C.

-

Introduce phosgene gas below the surface of the liquid at a rate that maintains a gentle reflux.

-

Continue the reaction at 80-100°C until the evolution of hydrogen chloride ceases.

-

Purge the reaction mixture with dry nitrogen at 90°C for 2 hours to remove dissolved phosgene.

-

Distill the product under reduced pressure (10 mmHg) to yield this compound.[3]

Yield: 91–94.5%[3]

Synthesis of Laurone from this compound

Procedure:

-

In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube, place 1260 ml of anhydrous ether.

-

Commence stirring and rapidly add 153.0 g (0.7 mole) of this compound.

-

Cool the solution in an ice-water bath.

-

Add 70.7 g (0.7 mole) of triethylamine through the dropping funnel over 10 minutes.

-

Discontinue stirring after 1 hour and allow the mixture to warm to room temperature.

-

After 12 to 24 hours, extract the mixture with 125 ml of a 2% aqueous sulfuric acid solution to remove the triethylamine hydrochloride.

-

Transfer the wet ether layer to a distillation flask and add 150 ml of 2% sulfuric acid.

-

Distill to remove most of the ether.

-

Separate the hot, oily layer and distill under reduced pressure (3 mm).

-

Collect the fraction distilling at 215–230°C.

-

Recrystallize the product from 750 ml of acetone (B3395972) to obtain laurone.[7]

Yield: 54–63%[7]

Synthesis of Sodium Lauroyl-glycinate

Procedure:

-

In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 0.05 moles of glycine in 60 ml of water.

-

Adjust the pH of the solution to 11 by adding a 35% sodium hydroxide (B78521) solution.

-

Maintain the temperature at 10°C and add 0.05 moles of this compound dropwise over one hour, maintaining the pH at 11 with the addition of NaOH solution as needed.

-

After the addition is complete, heat the mixture to 30-55°C for 120-180 minutes.

-

Cool the reaction mixture and adjust the pH to 1.5 with 35% hydrochloric acid to precipitate the lauroyl-glycine.

-

Filter the crude product, wash with distilled water until the final pH is 7, and dry in an oven at a temperature below 50°C.[8]

Mandatory Visualizations

General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for the Synthesis of Laurone

Caption: Experimental workflow for the synthesis of Laurone.

Logical Relationship of this compound Reactivity

References

- 1. This compound | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 5. CN1995003A - Chemical synthesis method for undecanoyl chloride and this compound - Google Patents [patents.google.com]

- 6. Method for synthesizing this compound through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Properties of Lauroyl Chloride: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of lauroyl chloride, specifically its melting and boiling points. The document details the experimentally determined values for these properties and outlines the standard methodologies for their measurement, ensuring a thorough understanding for research, quality control, and drug development applications.

Core Physical Properties of this compound

This compound, also known as dodecanoyl chloride, is an acyl chloride derived from lauric acid. It is a key intermediate in various organic syntheses. Its physical state at ambient temperature is a colorless to pale yellow liquid.[1] The accurate determination of its melting and boiling points is crucial for its purification, handling, and application in chemical reactions.

The melting and boiling points of this compound have been determined and are summarized in the table below. It is important to note that the boiling point is significantly influenced by pressure.

| Physical Property | Value | Conditions |

| Melting Point | -17 °C | Atmospheric Pressure |

| Boiling Point | 145 °C | at 18 mmHg (2.40 kPa)[2][3] |

| 134-137 °C | at 11 mmHg[4][5][6][7] | |

| 146-150 °C | at 16-17 mmHg (2.13-2.27 kPa)[1][4] | |

| 264 °C | at 760 mmHg (Atmospheric)[8] | |

| 266.6 °C | at 760 mmHg (Atmospheric)[9] |

Experimental Protocols for Property Determination

The following sections describe the standard experimental methodologies for the determination of the melting and boiling points of organic compounds like this compound.

The capillary method is a standard technique for determining the melting point of a solid substance.[4] Since this compound is a liquid at room temperature, this method would be applied after freezing a sample.

Protocol:

-

Sample Preparation: A small sample of this compound is frozen. The solid sample is then finely powdered. A small amount of the powdered solid is introduced into a capillary tube, which is sealed at one end.[6] The tube is tapped gently to pack the sample at the bottom.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (like mineral or silicone oil) or an automated digital instrument.[7] The tube is positioned adjacent to a calibrated thermometer or temperature sensor.[4]

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[10]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[6] For a pure substance, this melting range is typically narrow.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[2]

Protocol:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube or fusion tube.[11]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[12]

-

Apparatus Assembly: The test tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then immersed in a Thiele tube containing a suitable heating oil.[5][8]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection currents. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a stream of bubbles.[2] Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12]

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[2][8] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.[8]

The boiling point is a critical parameter for the purification of this compound by distillation.[13] Synthesis of this compound, for instance from lauric acid and thionyl chloride, is often followed by fractional distillation under reduced pressure to separate the product from unreacted starting materials and byproducts.[14][15]

Protocol for Vacuum Distillation:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a connection to a vacuum source. A thermometer is placed so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Procedure: The crude this compound is placed in the distilling flask. The system is evacuated to the desired pressure (e.g., 11 mmHg). The flask is then heated.

-

Fraction Collection: The fraction that distills at the boiling point corresponding to the applied pressure is collected in the receiving flask. For this compound, this would be the fraction distilling at 134-137 °C at 11 mmHg.[4][5][6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. store.astm.org [store.astm.org]

- 4. thinksrs.com [thinksrs.com]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. youtube.com [youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. byjus.com [byjus.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. This compound synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

A Technical Guide to the Spectral Analysis of Lauroyl Chloride

This in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for lauroyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents quantitative data in structured tables, details experimental methodologies, and includes a visual workflow for spectral data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for this compound.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Assignment | Chemical Shift (ppm) |

| A | 2.876 |

| B | 1.703 |

| C | 1.37 to 1.28 |

| D | 1.26 |

| E | 0.880 |

Data sourced from ChemicalBook.[1]

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Environment | Chemical Shift (ppm) |

| C=O (in acid chloride) | ~170-185 |

| RCH₂Cl | ~40-45 |

| R₂CH₂ | ~16-25 |

| RCH₃ | ~10-15 |

Note: The chemical shift ranges are typical for the specified carbon environments.[2][3] Specific peak values for this compound can be found in various spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (acid chloride) | ~1800 |

| C-H Stretch (alkane) | ~2850-2960 |

| C-Cl Stretch | ~650-850 |

Note: The exact peak positions can vary slightly. These are characteristic ranges for the functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound based on available information and standard laboratory practices.

3.1. NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.05 mL of the compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a Varian A-60 or a Bruker WH-90.[4][5]

-

¹H NMR Acquisition: The spectrum was acquired at a frequency of 400 MHz.[1]

-

¹³C NMR Acquisition: The spectrum was recorded with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[6]

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

3.2. IR Spectroscopy Protocol

-

Sample Preparation: The IR spectrum was obtained using the neat liquid. A thin film of this compound was placed between potassium bromide (KBr) plates.[4]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.[7]

-

Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum. The transmittance was plotted against the wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for Spectral Analysis of this compound.

References

- 1. This compound(112-16-3) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. This compound | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Hydrolysis of Lauroyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of lauroyl chloride (dodecanoyl chloride). Given the limited availability of specific kinetic data in peer-reviewed literature, this document focuses on the theoretical framework, influencing factors, and established experimental protocols for determining the hydrolysis rate. Where specific values are provided for this compound, they are based on established chemical principles and data from closely related compounds and should be considered illustrative.

Introduction

This compound (C₁₂H₂₃ClO) is a long-chain acyl chloride widely used in organic synthesis, particularly in the pharmaceutical and cosmetic industries, for the introduction of the lauroyl group. Its high reactivity, a hallmark of acyl chlorides, makes it susceptible to hydrolysis, a reaction with significant implications for its synthesis, storage, and application in aqueous or protic environments. Understanding the rate and mechanism of this compound hydrolysis is crucial for optimizing reaction conditions, ensuring product purity, and guaranteeing the stability of formulations.

The Mechanism of this compound Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[1][2] In the presence of water, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, which is an excellent leaving group. A final deprotonation step by another water molecule yields lauric acid and hydrochloric acid.[1][2]

Figure 1: Simplified reaction pathway for the hydrolysis of this compound.

Factors Influencing the Hydrolysis Rate

The rate of this compound hydrolysis is influenced by several factors:

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.

-

pH: The hydrolysis of acyl chlorides can be influenced by pH. While they react with neutral water, the reaction can be accelerated under basic conditions due to the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻).[3]

-

Solvent: The polarity and protic nature of the solvent can affect the stability of the transition state and, consequently, the reaction rate. In mixed solvent systems, the concentration of water is a key determinant of the hydrolysis rate.

-

Steric and Electronic Effects: The long alkyl chain of this compound has a minor electron-donating effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to shorter-chain acyl chlorides. However, this effect is generally considered to be small.[1]

Quantitative Data on Hydrolysis Rate

| Compound | Formula | Hypothetical Hydrolysis Rate Constant (k) at 25°C [s⁻¹] | Notes |

| This compound | C₁₂H₂₃ClO | ~1.0 x 10⁻³ | The longer alkyl chain may slightly decrease the reaction rate compared to decanoyl chloride due to a marginally stronger electron-donating effect.[1] |

| Decanoyl Chloride | C₁₀H₁₉ClO | ~1.2 x 10⁻³ | Expected to be slightly more reactive than this compound.[1] |

Experimental Protocols for Determining Hydrolysis Rate

Several methods can be employed to experimentally determine the hydrolysis rate of this compound. The choice of method often depends on the expected reaction rate and the available instrumentation.

Titration Method

This classic method involves monitoring the production of hydrochloric acid over time.

Principle: The hydrolysis of this compound produces one equivalent of HCl. By quenching the reaction at different time points and titrating the liberated HCl with a standardized base, the progress of the reaction can be followed.

Detailed Protocol:

-

Preparation of Reagents:

-

A stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetone).

-

A standardized solution of sodium hydroxide (e.g., 0.1 M).

-

A suitable indicator (e.g., phenolphthalein).

-

A quenching solution (e.g., a large volume of cold, distilled water or a solvent in which the reactants are soluble but the reaction is slow).

-

-

Experimental Procedure:

-

Initiate the hydrolysis by adding a known amount of the this compound stock solution to a reaction vessel containing a known volume of a suitable solvent system (e.g., acetone/water mixture) at a constant temperature.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

-

Titrate the quenched sample with the standardized sodium hydroxide solution to determine the concentration of HCl produced.

-

Continue this process until the reaction has gone to completion (i.e., the HCl concentration no longer increases).

-

-

Data Analysis:

-

The concentration of this compound remaining at each time point can be calculated from the amount of HCl produced.

-

The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this plot should yield a straight line with a slope of -k.

-

Spectroscopic Methods (e.g., Infrared Spectroscopy)

Principle: The hydrolysis of this compound can be monitored by observing the disappearance of the characteristic carbonyl stretching band of the acyl chloride (typically around 1800 cm⁻¹) and the appearance of the carbonyl stretching band of the resulting carboxylic acid (around 1700-1725 cm⁻¹).

Detailed Protocol:

-

Instrumentation: An FT-IR spectrometer with a suitable sample cell (e.g., a liquid transmission cell with windows that are inert to the reactants and products).

-

Experimental Procedure:

-

Prepare a solution of this compound in a solvent that has a window in the IR region of interest.

-

Initiate the reaction by adding a known amount of water.

-

Record the IR spectrum of the reaction mixture at regular time intervals.

-

-

Data Analysis:

-

Measure the absorbance of the acyl chloride carbonyl peak at each time point.

-

The rate constant can be determined by plotting the natural logarithm of the absorbance versus time.

-

Chromatographic Methods (e.g., HPLC or GC)

Principle: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate and quantify the concentration of this compound and its hydrolysis product, lauric acid, over time.

Detailed Protocol:

-

Method Development: Develop a suitable chromatographic method (i.e., select a column, mobile phase/carrier gas, and detector) that can effectively separate and detect this compound and lauric acid.

-

Experimental Procedure:

-

Initiate the hydrolysis reaction as described for the titration method.

-

At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a cold, aprotic solvent).

-

Inject the quenched sample into the chromatograph.

-

-

Data Analysis:

-

Determine the concentration of this compound at each time point by comparing the peak area to a calibration curve.

-

Calculate the rate constant as described in the titration method.

-

Figure 2: Generalized experimental workflow for determining the hydrolysis rate of this compound.

Conclusion

References

An In-depth Technical Guide to the Applications of Lauroyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride, also known as dodecanoyl chloride, is a highly versatile acyl chloride that serves as a pivotal reagent in a multitude of organic transformations. Its structure, featuring a reactive acyl chloride group attached to a twelve-carbon aliphatic chain, imparts a unique combination of reactivity and lipophilicity to target molecules. This guide provides a comprehensive overview of its principal applications in modern organic synthesis, with a focus on its role in pharmaceutical and materials science.

Core Applications of this compound

This compound is primarily utilized as an efficient acylating agent to introduce the "lauroyl" or "dodecanoyl" group into a variety of substrates. This lipophilic tail can significantly alter the physicochemical properties of the parent molecule, which is of particular interest in drug development and material science. The main applications can be categorized as follows:

-

Esterification of Alcohols and Phenols: It readily reacts with alcohols and phenols to form the corresponding laurate esters. This is a common strategy to create prodrugs with enhanced membrane permeability or to synthesize ester-based surfactants and lubricants.[1]

-

Amidation of Amines: The reaction with primary and secondary amines yields N-lauroyl amides. This transformation is fundamental in the synthesis of specialty surfactants, such as N-lauroyl amino acid surfactants, and for the N-terminal modification of peptides to increase their stability and biological activity.[1][2]

-

Friedel-Crafts Acylation: this compound is an effective acylating agent for aromatic compounds in the presence of a Lewis acid catalyst, leading to the formation of aryl ketones. These ketones can serve as intermediates in the synthesis of more complex molecules.[3][4]

-

Synthesis of Peroxides: It is a key precursor in the production of dilauroyl peroxide, a widely used initiator for free-radical polymerization in the polymer industry.[2][5]

-

Modification of Biomaterials and Nanoparticles: The lauroyl group can be grafted onto the surface of various materials, including nanocelluloses, chitosan, and nanoparticles, to impart hydrophobic properties, improve dispersibility in organic media, or to create functionalized surfaces for applications like drug delivery.[6]

Quantitative Data on Key Reactions

The efficiency of this compound in various synthetic transformations is highlighted by the yields obtained under specific reaction conditions. The following tables summarize quantitative data for some of its key applications.

| Reaction Type | Substrate | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Amidation | L-Glutamic Acid | N-Lauroyl-L-glutamic acid | NaOH | Water/Methanol | 21-22 | 1 | 96.9 |[7] | | Amidation | Triethylamine (B128534) | Laurone | - | Anhydrous Ether | 0 to RT | 12-24 | 46-55 |[1] | | Esterification | Starch | Starch Laurate | Pyridine | - | - | - | - |[8] | | Peroxide Synthesis | Hydrogen Peroxide | Dilauroyl Peroxide | NaOH | Petroleum Ether | <45 | - | High |[9] | | Synthesis | Lauric Acid | this compound | Thionyl Chloride | - | 90 | 2 | ~80 |[10] | | Synthesis | Lauric Acid | this compound | Phosgene/Imidazole | - | 90 | 1 | 91-94.5 |[11] |

Note: The yield for starch laurate is not explicitly stated but is expected to be high under optimized conditions. The synthesis of dilauroyl peroxide is reported to have a high yield.

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound are provided below.

1. Synthesis of this compound from Lauric Acid [10]

This protocol describes the preparation of this compound using thionyl chloride as the chlorinating agent.

-

Materials: Lauric acid, Thionyl chloride.

-

Procedure:

-

To lauric acid, add thionyl chloride dropwise with stirring.

-

Heat the mixture to 75°C and stir for 2 hours.

-

Increase the temperature to 90°C and reflux for an additional 2 hours.

-

Remove the excess thionyl chloride by fractional distillation under reduced pressure.

-

Collect the fraction boiling at 146-150°C (at 2.13-2.27 kPa) to obtain this compound.

-

-

Expected Yield: Approximately 80%.

2. Amidation: Synthesis of Laurone from this compound [1]

This procedure details the reaction of this compound with triethylamine to form the ketone, laurone.

-

Materials: this compound (153.0 g, 0.7 mole), Triethylamine (70.7 g, 0.7 mole), Anhydrous ether (1260 ml), 2% Sulfuric acid solution.

-

Procedure:

-

In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube, place 1260 ml of anhydrous ether.

-

Commence stirring and rapidly add 153.0 g of this compound.

-

Cool the solution in an ice-water bath.

-

Add 70.7 g of triethylamine dropwise over 10 minutes.

-

Discontinue stirring after 1 hour and allow the mixture to warm to room temperature.

-

After 12 to 24 hours, extract the mixture with 125 ml of a 2% aqueous sulfuric acid solution to remove the triethylamine hydrochloride salt.

-

Isolate the product from the ether layer. Two alternative workup procedures are provided in the reference, leading to yields in the range of 46-55%.

-

3. Friedel-Crafts Acylation of Anisole (B1667542) [9]

This protocol provides a general method for the Friedel-Crafts acylation of an activated aromatic ring, anisole, with an acyl chloride. This compound can be used in place of propionyl chloride in this procedure.

-

Materials: Anhydrous FeCl₃ (4.0 mmol), Dichloromethane (B109758) (6 mL), this compound (4.6 mmol), Anisole (4.6 mmol).

-

Procedure:

-

To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ and dichloromethane.

-

Slowly add a solution of anisole in dichloromethane dropwise to the reaction mixture over approximately 5 minutes.

-

Add the this compound dropwise to the mixture.

-

Stir the mixture for a further 10 minutes after the addition is complete.

-

Quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a 5% aqueous NaOH solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the crude product.

-

The product can be further purified by chromatography or distillation.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving this compound in organic synthesis and drug development.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for a typical amidation reaction using this compound.

Caption: Workflow for a typical esterification reaction.

Caption: Role of this compound in peptide modification for drug development.

Caption: Workflow for nanoparticle functionalization using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. This compound synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Comprehensive Guide to the Theoretical Yield Calculation for Lauroyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of lauroyl chloride, with a primary focus on the theoretical yield calculation. This compound is a critical intermediate in the synthesis of various pharmaceuticals, surfactants, and other specialty chemicals.[1][2][3][4] A precise understanding of the reaction stoichiometry and the ability to calculate theoretical yield are fundamental skills for process optimization and cost-effective production. This document outlines the prevalent synthetic methodologies, provides detailed experimental protocols, and offers a step-by-step guide to calculating the theoretical yield of this compound.

Synthetic Pathways for this compound

This compound, also known as dodecanoyl chloride, is most commonly synthesized from lauric acid.[1] The conversion of the carboxylic acid to an acyl chloride can be achieved using several chlorinating agents. The most frequently employed methods include:

-

Reaction with Thionyl Chloride (SOCl₂): This is a widely used and convenient method due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1][3][5]

-

Reaction with Phosgene (B1210022) (COCl₂) or a Phosgene Equivalent: Phosgene is a highly effective chlorinating agent, but its extreme toxicity necessitates stringent safety precautions.[2][4][6][7] Diphosgene and triphosgene (B27547) are often used as safer alternatives.

-

Reaction with Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride produces gaseous byproducts (CO, CO₂, and HCl), facilitating an easier workup.

-

Reaction with Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These reagents are also effective but can lead to phosphorus-containing byproducts that may complicate purification.[2][8]

This guide will focus on the synthesis using thionyl chloride, as it represents a common and practical laboratory-scale and industrial process.

Core Reaction and Stoichiometry

The reaction between lauric acid and thionyl chloride proceeds according to the following balanced equation:

CH₃(CH₂)₁₀COOH + SOCl₂ → CH₃(CH₂)₁₀COCl + SO₂ (g) + HCl (g)

The stoichiometry of this reaction is 1:1, meaning one mole of lauric acid reacts with one mole of thionyl chloride to produce one mole of this compound.

Quantitative Data for Theoretical Yield Calculation

A precise calculation of the theoretical yield requires accurate data for the reactants and products. The table below summarizes the essential quantitative information.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/mL) |

| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | 0.883 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.638 |

| This compound | C₁₂H₂₃ClO | 218.77 | 0.946[1] |

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

The following is a detailed experimental protocol adapted from established literature procedures for the synthesis of this compound.[1][3]

Materials:

-

Lauric acid

-

Thionyl chloride

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve a known mass of lauric acid in an anhydrous solvent.

-

Addition of Thionyl Chloride: Attach a dropping funnel and a reflux condenser with a drying tube to the flask. From the dropping funnel, add an excess of thionyl chloride dropwise to the stirred solution of lauric acid. A molar excess of thionyl chloride (typically 1.5 to 2 equivalents) is used to ensure the complete conversion of lauric acid.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 2-4 hours.[1][3] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Thionyl Chloride: Once the reaction is complete, remove the excess thionyl chloride by distillation.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product.[1][3][5]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be produced from a given amount of reactant based on the stoichiometry of the reaction. The calculation involves the following steps:

-

Determine the moles of each reactant.

-

Identify the limiting reactant.

-

Calculate the moles of product that can be formed from the limiting reactant.

-

Convert the moles of product to grams.

Example Calculation:

Let's assume a researcher starts with 50.0 g of lauric acid and 44.0 g of thionyl chloride.

Step 1: Calculate the moles of each reactant.

-

Moles of Lauric Acid = 50.0 g / 200.32 g/mol = 0.250 mol

-

Moles of Thionyl Chloride = 44.0 g / 118.97 g/mol = 0.370 mol

Step 2: Identify the limiting reactant.

The reaction is 1:1. Therefore, 0.250 mol of lauric acid requires 0.250 mol of thionyl chloride. Since we have 0.370 mol of thionyl chloride, it is in excess, and lauric acid is the limiting reactant .

Step 3: Calculate the moles of this compound produced.

Based on the 1:1 stoichiometry, 0.250 mol of lauric acid will produce 0.250 mol of this compound.

Step 4: Calculate the theoretical yield in grams.

-

Theoretical Yield of this compound = 0.250 mol * 218.77 g/mol = 54.7 g

Visualizing the Workflow

The following diagram illustrates the logical workflow for calculating the theoretical yield of this compound.

Caption: Workflow for Theoretical Yield Calculation of this compound.

Conclusion

The accurate calculation of theoretical yield is a cornerstone of synthetic chemistry, enabling researchers to assess reaction efficiency, optimize conditions, and scale up processes. By understanding the underlying stoichiometry and having access to precise quantitative data and reliable experimental protocols, scientists in the pharmaceutical and chemical industries can effectively plan and execute the synthesis of this compound and other essential chemical intermediates.

References

- 1. This compound synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 2. Method for synthesizing this compound through reaction of lauric acid and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1995003A - Chemical synthesis method for undecanoyl chloride and this compound - Google Patents [patents.google.com]

- 7. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 8. This compound Supplier|CAS 112-16-3|RUO [benchchem.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Lauroyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Lauroyl chloride (C12H23ClO), the acyl chloride derivative of lauric acid, is a pivotal reagent in organic synthesis for introducing the lauroyl moiety into various molecules. Its high reactivity makes it an effective acylating agent but also renders it susceptible to degradation. A thorough understanding of its stability profile and degradation pathways is paramount for its effective use, storage, and handling in research and pharmaceutical development.

Core Stability Profile

This compound is a moisture-sensitive liquid that is stable under anhydrous conditions at normal temperatures.[1][2] Its stability is significantly compromised by exposure to water, high temperatures, and certain reactive chemicals.

Key Stability Parameters:

-

Appearance: Colorless to pale yellow liquid.[3]

-

Boiling Point: 145 °C at 18 mmHg.[4]

-

Melting Point: -17 °C.[4]

-

Incompatibilities: Water, strong bases, strong oxidizing agents, alcohols, and amines.[1][5][6]

Primary Degradation Pathways

The degradation of this compound is primarily driven by nucleophilic acyl substitution reactions. The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the adjacent chlorine and oxygen atoms, makes it a prime target for nucleophiles.

1. Hydrolysis:

The most significant and rapid degradation pathway for this compound is hydrolysis. It reacts violently with water, including atmospheric moisture, to yield lauric acid and corrosive hydrochloric acid (HCl).[3][4][7] This exothermic reaction is typically irreversible and is a primary concern during storage and handling.

Reaction Equation: CH₃(CH₂)₁₀COCl + H₂O → CH₃(CH₂)₁₀COOH + HCl

2. Thermal Decomposition:

When subjected to intense heat, this compound undergoes thermal decomposition.[5] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1][5] In the presence of air, heating can also lead to the formation of explosive vapor-air mixtures.

3. Photochemical Degradation:

While specific photostability studies on this compound are not extensively detailed in the provided results, acyl chlorides, in general, can be susceptible to photochemical reactions. These reactions can proceed via radical pathways, especially under UV irradiation.[8][9] It is advisable to protect this compound from light to prevent potential photodegradation.

4. Reaction with Other Nucleophiles:

This compound readily reacts with other nucleophiles, which can be considered degradation pathways if unintended.

-

Alcohols: Reacts with alcohols to form laurate esters.[4][10]

-

Bases: Strong bases can promote elimination or other reactions.[5]

Quantitative Stability Data

| Parameter | Value / Observation | Citations |

| Physical State | Liquid | [1] |

| Color | Water-white / Colorless to light yellow | [3][4] |

| Melting Point | -17 °C | [4][10][11] |

| Boiling Point | 145 °C @ 18 mmHg; 134-137 °C @ 11-15 mmHg | [2][4][12] |

| Solubility | Decomposes in water and alcohol; Soluble in ether, ethanol, and methanol. | [4][10] |

| Chemical Stability | Stable under normal, dry conditions. Moisture sensitive. | [1][6][10] |

| Incompatible Materials | Water, strong oxidizing agents, strong bases, amines, alcohols. | [1][5][6][12] |

| Hazardous Decomposition | Hydrogen chloride, carbon monoxide, carbon dioxide, phosgene (B1210022) (in case of fire). | [1][5][6] |

Experimental Protocols for Stability Analysis

Assessing the stability of this compound involves monitoring its degradation over time under various conditions. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Protocol: HPLC Method for Purity and Degradation Analysis

This method can be used to determine the purity of this compound and quantify its degradation product, lauric acid.

-

Objective: To quantify the amount of this compound and its primary hydrolytic degradant, lauric acid.

-

Principle: this compound is first esterified to a more stable derivative for analysis. The concentration of the resulting ester and any free lauric acid is then determined by HPLC with a UV detector, using a standard curve for quantification.[13]

-

Materials & Instrumentation:

-

This compound sample

-

Lauric acid standard

-

Sodium alkoxide solution (e.g., sodium methoxide)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).

-

-

Workflow:

-

Procedure:

-

Standard Curve Preparation: Prepare a series of lauric acid standard solutions of known concentrations in a suitable solvent. Inject these into the HPLC to generate a standard curve by plotting peak area against concentration.[13]

-

Sample Preparation (Esterification): React a known amount of the this compound sample with a sodium alkoxide solution. This converts the highly reactive acyl chloride into a more stable ester, which can be easily analyzed by HPLC.[13]

-

HPLC Analysis:

-

Set up the HPLC with an appropriate mobile phase and flow rate for the separation of the lauroyl ester and lauric acid.

-

Inject the prepared sample solution.

-

Monitor the elution using a UV detector at a suitable wavelength.

-

-

Quantification: Use the peak areas from the sample chromatogram and the standard curve to determine the concentration of lauric acid (degradation product) and the lauroyl ester (indicative of the original this compound purity).[13]

-

Storage and Handling Recommendations

To maintain the integrity of this compound and ensure safety, strict storage and handling procedures are necessary.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][5] The storage area should be designated for corrosive materials and kept away from fire and heat sources.[7] It is crucial to protect it from moisture.[6][14]

-

Handling: Use with adequate ventilation, preferably in a fume hood, to avoid inhalation of its pungent vapors.[1][5] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, must be worn to prevent skin and eye burns.[1][2]

By understanding these stability and degradation characteristics, researchers can effectively utilize this compound in their synthetic protocols while minimizing degradation and ensuring safety.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C12H23ClO | CID 8166 - PubChem [pubchem.ncbi.nlm.nih.gov]